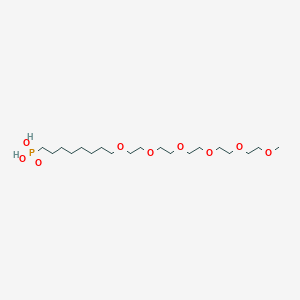

m-PEG6-(CH2)8-phosphonic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDSZBBOIYSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of M Peg6 Ch2 8 Phosphonic Acid

Established Synthetic Routes for Alkylphosphonic Acid Derivatives

The synthesis of alkylphosphonic acids, including long-chain variants like m-PEG6-(CH2)8-phosphonic acid, can be achieved through various established methods. These can be broadly categorized into multi-step approaches and more streamlined one-pot protocols.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for preparing alkylphosphonic acids and offer a high degree of control over the final product. A prevalent strategy involves the initial formation of a phosphonate (B1237965) ester, which is subsequently hydrolyzed to yield the desired phosphonic acid.

A cornerstone of phosphonate ester synthesis is the Michaelis-Arbuzov reaction . This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgacs.org For a molecule like this compound, a suitable starting material would be a halo-functionalized PEG-alkyl chain. The reaction proceeds via the nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a dialkyl phosphonate. acs.org

Another significant method is the Michaelis-Becker reaction , which utilizes a deprotonated dialkyl phosphite as a nucleophile to react with an alkyl halide. wikipedia.org The subsequent hydrolysis of the resulting phosphonate ester to the phosphonic acid is a critical final step. This can be accomplished under either acidic or basic conditions, although acidic hydrolysis using concentrated hydrochloric acid is a widely applied method. nih.govnih.gov The hydrolysis of phosphonate esters generally occurs in two consecutive steps due to the presence of two ester groups. nih.gov

The synthesis of ω-bromoalkylphosphonates, which are key intermediates, can be optimized by adjusting reaction conditions in the Michaelis-Arbuzov reaction. mdpi.com For instance, reacting an α,ω-dibromoalkane with triethyl phosphite at elevated temperatures can yield the desired diethyl ω-bromoalkylphosphonate. mdpi.com This intermediate can then be further reacted with a methoxy-PEG (m-PEG) unit before the final hydrolysis step.

| Reaction | Description | Key Reactants | Product |

| Michaelis-Arbuzov | Forms a phosphonate ester from a trialkyl phosphite and an alkyl halide. wikipedia.orgacs.org | Trialkyl phosphite, Alkyl halide | Dialkyl phosphonate |

| Michaelis-Becker | Involves the alkylation of a deprotonated dialkyl phosphite. wikipedia.org | Dialkyl phosphite, Strong base, Alkyl halide | Dialkyl phosphonate |

| Hydrolysis | Cleaves the ester groups of a phosphonate ester to form a phosphonic acid. nih.govnih.gov | Dialkyl phosphonate, Acid or base | Phosphonic acid |

One-Pot Reaction Protocols

To improve efficiency and sustainability, one-pot reaction protocols have been developed for the synthesis of alkylphosphonic acids. These methods combine multiple reaction steps into a single procedure, reducing the need for intermediate purification.

One such approach involves the direct phosphonylation of alkyl bromides with red phosphorus in a multiphase system. researchgate.net This reaction can be facilitated by a micellar or phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), in a superbasic medium like KOH/H2O/toluene. researchgate.net The intermediate potassium phosphinates are then oxidized and neutralized in situ to yield the final alkylphosphonic acids. researchgate.net The use of recyclable micellar catalysts, like alkyl ethers of polyethylene (B3416737) glycols (alkyl-PEGs), has also been shown to be effective for the chemoselective synthesis of long-chain alkyl-H-phosphinic acids, which are precursors to phosphonic acids. researchgate.netrsc.org

A novel one-pot microscale synthesis of alkyl alkylphosphonic acids has been developed that utilizes the controlled release of water from inorganic salts. diva-portal.org In this method, a phosphonic dichloride is reacted with water to form an anhydride, which is then cleaved by an alcohol to produce the mono-alkylated phosphonic acid. diva-portal.org

Targeted Functionalization Strategies for PEG-Phosphonic Acids

The versatility of this compound and related compounds stems from the ability to introduce specific functional groups. This allows for the tailoring of their properties for various applications, such as creating stable coatings on metal oxides or for use in drug delivery systems. axispharm.com

Mono- and Bifunctionalization Techniques

The functionalization of PEG-phosphonic acids can be designed to be either mono- or bifunctional. Monofunctionalized polymers, with a single phosphonic acid anchor, have been synthesized for coating metal oxide nanoparticles. arxiv.org However, for enhanced stability, particularly in biological media, multiphosphonic acid-based PEGylated polymers have been developed. arxiv.orgresearchgate.net These polymers provide a more resilient coating due to the multidentate binding of the phosphonic acid groups to the nanoparticle surface. researchgate.net

The synthesis of such functionalized polymers can involve attaching phosphonic acid groups to a pre-formed polymer backbone or polymerizing monomers that already contain the phosphonic acid moiety. For instance, PEGylated polymers with multiple phosphonic acid groups have been synthesized to improve the stability of nanoparticles in protein-rich environments. arxiv.org

Esterification and Hydrolysis Pathways

The esterification of phosphonic acids and the hydrolysis of their esters are fundamental transformations in the chemistry of these compounds. Selective esterification to produce either mono- or diesters can be challenging. nih.gov However, methods have been developed to control the outcome of the reaction. For example, the use of triethyl orthoacetate as both a reagent and a solvent allows for the selective formation of mono- or diethyl esters of phosphonic acids depending on the reaction temperature. nih.govresearchgate.net At lower temperatures (e.g., 30 °C), monoesters are preferentially formed, while higher temperatures lead to the formation of diesters. nih.govresearchgate.net

The hydrolysis of phosphonate esters back to the phosphonic acid is a crucial deprotection step. nih.govnih.gov This can be achieved under both acidic and basic conditions. nih.govnih.gov Microwave-assisted alkaline hydrolysis has been developed as a rapid and efficient method for the selective hydrolysis of phosphonate diesters to their corresponding monoesters. rsc.org For complete hydrolysis to the phosphonic acid, more aggressive conditions, such as refluxing with concentrated hydrochloric acid, are often employed. nih.gov Triflic acid (TfOH) has also been shown to catalyze the hydrolysis of a range of phosphonate esters to their corresponding phosphonic acids at elevated temperatures. organic-chemistry.org

| Transformation | Description | Reagents/Conditions | Outcome |

| Selective Monoesterification | Formation of a phosphonic acid monoester from a phosphonic acid. nih.govresearchgate.net | Triethyl orthoacetate, 30 °C | Monoester |

| Selective Diesterification | Formation of a phosphonic acid diester from a phosphonic acid. nih.govresearchgate.net | Triethyl orthoacetate, Higher temperatures | Diester |

| Microwave-Assisted Hydrolysis | Rapid and selective hydrolysis of a phosphonate diester to a monoester. rsc.org | Alkaline conditions, Microwave irradiation | Monoester |

| Acid-Catalyzed Hydrolysis | Complete hydrolysis of a phosphonate ester to a phosphonic acid. nih.gov | Concentrated HCl, Reflux | Phosphonic acid |

Advanced Chemical Modifications and Conjugation Chemistries

The this compound molecule can be further modified or conjugated to other molecules to create advanced materials and functional systems. The presence of the PEG chain and the phosphonic acid group allows for a variety of conjugation strategies.

The phosphonic acid group can serve as a robust anchor for attaching these molecules to metal oxide surfaces, such as titanium dioxide or cerium oxide. axispharm.comnih.gov This is particularly useful for creating stable, biocompatible surfaces on nanoparticles and medical devices. axispharm.com The PEG chain, in turn, imparts hydrophilicity and can reduce non-specific protein adsorption, a desirable property in many biomedical applications. axispharm.com

Conjugation can also be achieved by introducing reactive functional groups onto the PEG chain. For example, an azide (B81097) group can be incorporated to allow for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cd-bioparticles.net This enables the straightforward attachment of a wide range of molecules containing a terminal alkyne. Similarly, the terminal methoxy (B1213986) group of the m-PEG chain can be replaced with other functional groups like amines or carboxylic acids to facilitate different conjugation chemistries. researchgate.net

The ethyl ester of this compound has been utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. chemsrc.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The linker plays a crucial role in the efficacy of the PROTAC, and the PEGylated phosphonate linker offers desirable properties such as increased solubility and optimized spacing. chemsrc.commedchemexpress.com

Integration into Complex Molecular Architectures

The distinct functionalities at either end of the this compound molecule facilitate its integration into a variety of complex molecular structures. The phosphonic acid group exhibits a strong affinity for and forms robust bonds with metal oxide surfaces, including but not limited to titanium, aluminum, zirconium, cerium, and iron oxides. axispharm.comarxiv.orgresearchgate.net This property is fundamental to its application in the functionalization of nanoparticles and the creation of self-assembled monolayers (SAMs). arxiv.orgresearchgate.netrsc.orgnih.gov

The m-PEG portion of the molecule imparts hydrophilicity, which is crucial for enhancing water solubility and biocompatibility. axispharm.combroadpharm.com This feature is particularly advantageous in biological and medical applications where preventing non-specific protein binding and aggregation is essential. axispharm.comarxiv.orgresearchgate.net The PEG chain effectively creates a hydrated layer on surfaces, which serves as a barrier to protein adsorption. arxiv.orgresearchgate.net

The integration process often involves the self-assembly of these molecules onto a metal oxide substrate. The phosphonic acid head groups anchor to the surface, while the PEG chains extend away, forming a dense, brush-like layer. arxiv.orgresearchgate.net This process can be influenced by factors such as the solvent and temperature, with heating sometimes employed to facilitate covalent bond formation between the phosphonate and the substrate. nih.gov

The versatility of this molecule is further demonstrated by its incorporation into more complex systems like proteolysis-targeting chimeras (PROTACs). chemsrc.commedchemexpress.com An esterified form, this compound ethyl ester, serves as a PEG-based PROTAC linker. broadpharm.comchemsrc.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. chemsrc.commedchemexpress.com The PEG linker in these constructs provides the necessary spacing and solubility to facilitate the formation of this ternary complex. chemsrc.commedchemexpress.com

The table below summarizes the key components of this compound and their roles in forming complex architectures.

| Molecular Component | Function | Application Examples |

| m-PEG6 | Enhances water solubility, reduces non-specific binding, increases biocompatibility. axispharm.com | Nanoparticle stabilization, anti-fouling surfaces, drug delivery systems. axispharm.comarxiv.org |

| (CH2)8 Spacer | Provides a flexible linker, creates distance between the PEG chain and the phosphonic acid group. axispharm.com | Optimizing surface coverage, maintaining molecular orientation. axispharm.com |

| Phosphonic Acid | Forms strong bonds with metal oxide surfaces. axispharm.com | Surface modification of nanoparticles and implants, formation of self-assembled monolayers. axispharm.comrsc.orgnih.gov |

Linker Design and Optimization for Specific Research Applications

The design of this compound as a linker is optimized for specific research applications by modulating its key structural features: the length of the PEG chain, the length of the alkyl spacer, and the nature of the terminal functional groups.

The length of the polyethylene glycol chain is a critical parameter. Variations in the number of ethylene (B1197577) glycol units (e.g., m-PEG4, m-PEG8) can be used to fine-tune the hydrophilicity and the thickness of the resulting surface coating. arxiv.orgresearchgate.netbroadpharm.com For instance, longer PEG chains can provide enhanced stability against protein fouling and aggregation in biological media. arxiv.orgresearchgate.net Research has shown that multi-phosphonic acid functionalized PEG polymers can offer more resilient and long-lasting coatings on nanoparticles compared to their mono-functionalized counterparts. arxiv.orgresearchgate.net

The octamethylene spacer provides flexibility and ensures that the PEG chain has sufficient freedom of movement to adopt an optimal conformation for surface coverage and steric stabilization. axispharm.com The length of this alkyl chain can also be modified to control the distance of the functional end from the surface.

While the phosphonic acid group is ideal for binding to metal oxides, the terminal end of the PEG chain can be derivatized to introduce other functionalities. For example, the terminal methoxy group can be replaced with other chemical moieties to allow for the covalent attachment of biomolecules, such as peptides or antibodies, for targeted drug delivery or biosensing applications. rsc.org

The table below illustrates how the structural components of PEG-phosphonic acid linkers can be varied for different applications.

| Structural Variation | Purpose | Potential Application |

| Varying PEG Chain Length | To control hydrophilicity and coating thickness. arxiv.orgresearchgate.netbroadpharm.com | Optimizing nanoparticle stability in biological fluids. arxiv.orgresearchgate.net |

| Modifying Alkyl Spacer Length | To adjust the distance from the surface and linker flexibility. axispharm.com | Fine-tuning the presentation of functional groups. |

| Terminal Group Functionalization | To attach specific biomolecules or reporter groups. | Targeted drug delivery, biosensors. rsc.org |

| Mono- vs. Multi-phosphonate Anchors | To enhance binding affinity and stability on surfaces. arxiv.orgresearchgate.net | Creating highly stable and durable surface coatings. arxiv.orgresearchgate.net |

In the context of PROTACs, the linker length and composition are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. chemsrc.commedchemexpress.com Therefore, a library of linkers with varying PEG and alkyl chain lengths is often screened to identify the optimal geometry for a specific target.

Fundamental Interaction Mechanisms and Surface Adsorption Studies

Mechanistic Investigations of Phosphonic Acid Binding to Metal Oxide Surfaces

The binding of phosphonic acids to metal oxides is a complex process governed by coordination chemistry. The phosphonic acid group, -PO(OH)2, can interact with metal oxide surfaces through various binding modes, including monodentate, bidentate, and tridentate linkages. researchgate.netacs.org This versatility allows for strong adhesion to a wide array of inorganic substrates.

The phosphonic acid moiety of m-PEG6-(CH2)8-phosphonic acid exhibits a strong affinity for metal oxides like titanium dioxide (TiO2), aluminum oxide (Al2O3), and zirconium dioxide (ZrO2). axispharm.com This strong interaction is attributed to the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds. specificpolymers.commdpi.com

On titanium dioxide , the phosphonic acid group can form mono-, bi-, or tridentate binding modes. d-nb.info The specific binding configuration is influenced by factors such as surface hydroxyl group density and steric hindrance. uantwerpen.be Studies on similar phosphonic acids have shown that the interaction can involve both coordination to Lewis acidic sites on the titania surface and condensation reactions with surface hydroxyl groups. d-nb.info The binding is generally robust, with P-O bond energies being significantly higher than those of other common anchoring groups like thiols. nih.gov

With aluminum oxide , phosphonic acids form highly stable covalent interactions through condensation reactions with surface hydroxyl groups. ethz.ch The resulting alumino-phosphonate linkage is strong and contributes to the durability of the resulting monolayer. mdpi.com The stability of these monolayers can, however, be influenced by the specific crystalline structure of the aluminum oxide surface and the presence of water. nih.gov

Zirconium oxide also serves as an excellent substrate for phosphonic acid binding. dojindo.co.jp The strong interaction leads to the formation of dense and well-ordered SAMs. researchgate.net In some applications, zirconium ions are even used as a linker to enhance the bonding between the phosphonate (B1237965) headgroup and a substrate like glass. researchgate.net

| Substrate | Predominant Binding Modes | Key Interaction Characteristics |

| Titanium Dioxide (TiO2) | Monodentate, Bidentate, Tridentate d-nb.infouantwerpen.be | Formation of stable Ti-O-P bonds; influenced by surface hydroxyls. specificpolymers.comd-nb.info |

| Aluminum Oxide (Al2O3) | Monodentate, Bidentate, Tridentate mdpi.comethz.ch | Strong and durable alumino-phosphonate linkages via condensation. mdpi.comethz.ch |

| Zirconium Dioxide (ZrO2) | Bidentate, Tridentate | Formation of dense, well-ordered, and stable SAMs. dojindo.co.jpresearchgate.net |

The interaction of phosphonic acids extends to other important inorganic materials, most notably iron oxide . Phosphonic acids have been shown to bind effectively to iron oxide nanoparticles, forming stable coatings. acs.orgresearchgate.net This is particularly relevant for applications in areas like magnetic resonance imaging (MRI) and water purification, where functionalized iron oxide nanoparticles are employed. specificpolymers.comfau.defau.de The binding to iron oxide is robust, with the moieties starting to decompose and desorb at temperatures around 340°C. acs.org The interaction is believed to occur through the formation of stable Fe-O-P bonds. researchgate.net

Beyond the commonly studied metal oxides, phosphonic acids can also modify the surfaces of materials like indium tin oxide (ITO), zinc oxide (ZnO), and even silicon with a native oxide layer. dojindo.co.jpacs.orgtdl.org The versatility of the phosphonic acid anchor makes it a valuable tool for a broad range of surface functionalization applications. specificpolymers.com

Coordination Chemistry with Titanium, Aluminum, and Zirconium Oxide Substrates

Formation and Characterization of Self-Assembled Monolayers (SAMs)

The spontaneous formation of ordered molecular layers, or self-assembled monolayers (SAMs), is a key feature of this compound. wikipedia.org These SAMs are created through the chemisorption of the phosphonic acid headgroup onto the substrate, followed by the organization of the PEG and alkyl chains. wikipedia.org

The formation of phosphonic acid SAMs is a thermodynamically driven process, favored by the strong interaction between the headgroup and the substrate. wikipedia.org The process typically involves immersing the substrate in a solution containing the phosphonic acid derivative. uni-tuebingen.de Initially, molecules adsorb onto the surface in a disordered fashion, but over time, they organize into a more ordered, close-packed structure. wikipedia.org The kinetics of this process can be influenced by factors such as the concentration of the solution, the temperature, and the nature of the solvent. uni-tuebingen.de The stability of the resulting SAM is enhanced by the strong covalent bonds formed between the phosphonic acid and the metal oxide surface. nih.gov

The structure and properties of the resulting SAM are not solely determined by the headgroup-substrate interaction. The this compound molecule's other components, the PEG chain and the octamethylene spacer, play crucial roles.

The m-PEG6 chain is perhaps the most functionally significant part of the molecule for many applications. The six ethylene (B1197577) glycol units impart hydrophilicity and biocompatibility to the modified surface. axispharm.com This is particularly important in biological applications, as the PEG layer can reduce non-specific protein adsorption and improve the stealthiness of materials in biological environments. specificpolymers.com The length of the PEG chain can influence the thickness of the SAM and the density of the packed molecules. wikipedia.org Longer PEG chains can lead to thicker, more disordered monolayers due to increased steric hindrance. The "m" in m-PEG6 indicates a monomethyl ether cap on the PEG chain, which prevents further reactions at that end of the molecule.

| Molecular Component | Function in SAM Formation and Structure |

| Phosphonic Acid Group | Strong anchoring to metal oxide surfaces. axispharm.com |

| (CH2)8 Spacer | Provides flexibility and optimal spacing for surface packing. axispharm.com |

| m-PEG6 Chain | Confers hydrophilicity, biocompatibility, and influences monolayer thickness. axispharm.comspecificpolymers.com |

Kinetics and Thermodynamics of SAM Formation on Solid Supports

Theoretical Frameworks for Predicting Surface Adhesion and Stability

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the behavior of phosphonic acids at surfaces. unipa.it These computational methods allow researchers to investigate the different binding modes (monodentate, bidentate, tridentate) and determine their relative stabilities on various substrates. acs.org

Applications in Advanced Materials Science and Engineering Research

Nanomaterial Surface Functionalization and Stabilization

The ability to modify and stabilize the surfaces of nanoparticles is crucial for their application in various technologies. m-PEG6-(CH2)8-phosphonic acid serves as an effective surface-modifying agent due to the distinct functions of its constituent parts. The phosphonic acid group exhibits a strong affinity for and forms robust bonds with metal oxide surfaces, such as those of titanium, aluminum, and zirconium. axispharm.com The polyethylene (B3416737) glycol (PEG) chain enhances water solubility and biocompatibility while reducing non-specific binding, and the octamethylene spacer provides flexibility, facilitating effective surface coverage. axispharm.com

Colloidal Stabilization of Metal Oxide Nanoparticles

The phosphonic acid moiety of this compound strongly anchors the molecule to the surface of metal oxide nanoparticles. This creates a protective layer that prevents the nanoparticles from aggregating, thereby ensuring their colloidal stability in various solvents. This is particularly important for applications in electronics, catalysis, and nanomedicine, where maintaining a stable dispersion of nanoparticles is essential for performance. Research has shown that phosphonic acids, in general, provide excellent colloidal stability to metal oxide nanocrystals like hafnium oxide (HfO2) across a range of conditions. google.com The PEG component of the molecule further enhances this stability, especially in aqueous and polar organic solvents, by providing a hydrophilic shell that promotes dispersion.

Orthogonal Surface Engineering Strategies for Tunable Dispersibility

The structure of this compound is well-suited for orthogonal surface engineering, a strategy that allows for the independent modification of different surface properties. The strong binding of the phosphonic acid group to the nanoparticle surface leaves the m-PEG chain exposed and available for further functionalization. This allows researchers to tune the dispersibility of the nanoparticles in a variety of solvents, from polar to non-polar, by attaching different functional groups to the end of the PEG chain. This tunability is critical for creating nanoparticles with tailored properties for specific applications. For instance, nanoparticles can be designed to be stable in both aqueous and organic media, a key requirement for many biomedical and industrial processes.

Core-Shell Nanoparticle Architectures

This compound is instrumental in the fabrication of core-shell nanoparticle architectures. By forming a stable and functionalizable shell around a nanoparticle core, it allows for the creation of multifunctional nanomaterials. The core can possess specific magnetic or optical properties, while the shell, functionalized with this compound, provides stability, biocompatibility, and a platform for attaching other molecules like drugs or targeting ligands. This approach has been used to create core-shell nanoparticles with a hydrophobic core and a hydrophilic shell, enabling their use in diverse environments. researchgate.net

Design and Fabrication of Organic-Inorganic Hybrid Materials

The creation of organic-inorganic hybrid materials is a rapidly growing field that aims to combine the desirable properties of both organic polymers and inorganic materials. This compound plays a crucial role as a coupling agent in the synthesis of these materials.

Sol-Gel Processing for Hybrid Network Formation

The sol-gel process is a versatile method for creating solid materials from small molecules. In the context of organic-inorganic hybrids, this compound can be incorporated into a sol-gel network. The phosphonic acid group can co-condense with metal alkoxides, such as those of zirconium or titanium, forming strong M-O-P bonds (where M is the metal). researchgate.net This process results in a hybrid material where the organic PEG chains are covalently linked to the inorganic oxide network. This approach allows for the creation of materials with controlled porosity, thermal stability, and mechanical properties. The sol-gel method, particularly when using organophosphorus coupling molecules, is considered an efficient and environmentally friendly "green" method for synthesizing these hybrid materials under mild conditions. researchgate.net

Development of Functional Coatings and Thin Films

The ability of this compound to form strong, stable bonds with metal oxide surfaces makes it an excellent candidate for developing functional coatings and thin films. These coatings can impart a range of properties to a surface, including hydrophilicity, biocompatibility, and resistance to biofouling. For example, a thin film of this compound on a titanium implant can improve its integration with bone tissue and reduce the risk of rejection. Similarly, such coatings on biosensors can prevent the non-specific adsorption of proteins and other biomolecules, leading to more accurate and reliable detection. The phosphonate (B1237965) function allows for the selective grafting of organic groups onto metal oxides like TiO2. researchgate.net

Electrochemical and Energy Material Enhancements

In the quest for next-generation energy storage and conversion technologies, the modification of interfaces within devices is paramount. The compound this compound and similar phosphonic acid-terminated PEG molecules are proving to be valuable tools for enhancing the performance and stability of complex energy materials.

Interfacial Modification in Solid-State Lithium Batteries (e.g., LLZO surfaces)

Solid-state batteries (SSBs) represent a significant advancement in battery technology, promising higher energy density and improved safety over conventional lithium-ion batteries. A key component in many SSBs is the garnet-type ceramic electrolyte, lithium lanthanum zirconium oxide (LLZO). However, a major challenge is achieving a stable and efficient interface between the rigid LLZO electrolyte and the polymer matrix or lithium metal anode.

Research has demonstrated that modifying the surface of LLZO particles with phosphonic acid-terminated polyethylene glycol can significantly improve this interface. The phosphonic acid group of the molecule binds strongly to the oxide surface of the LLZO particles. chinesechemsoc.org This surface grafting can occur through monodentate, bidentate, or tridentate coordination, creating a stable polymer monolayer on the ceramic filler. chinesechemsoc.org

This surface modification leads to several key benefits:

Improved Interfacial Contact: The PEG layer grafted onto the LLZO particles enhances compatibility and adhesion with polymer electrolytes like polyethylene oxide (PEO), reducing interfacial resistance and facilitating smoother ion transport. chinesechemsoc.org

Better Cyclability: The stable interface created by the phosphonic acid-PEG treatment contributes to more consistent performance over repeated charging and discharging cycles. ossila.com

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) confirm the successful grafting of the PEG molecules onto the LLZO surface. TGA, for instance, shows a distinct mass loss for the surface-modified LLZO that is not present in the bare material, quantifying the amount of organic material attached. chinesechemsoc.org

| Material | Analysis Method | Key Finding | Reference |

| Bare LLZO | Thermogravimetric Analysis (TGA) | No significant mass loss observed. | chinesechemsoc.org |

| Phosphonic acid-terminated PEG | Thermogravimetric Analysis (TGA) | Shows characteristic thermal decomposition profile. | chinesechemsoc.org |

| Surface-Modified LLZO | Thermogravimetric Analysis (TGA) | A mass loss of 8.3% was observed, confirming the presence of grafted PEG molecules. | chinesechemsoc.org |

| Surface-Modified LLZO | FT-Infrared Spectroscopy (FTIR) | Vibrational bands corresponding to C-H and C=O stretching confirm the presence of PEG on the surface. | chinesechemsoc.org |

Additives for Perovskite Solar Cells for Performance and Stability Improvement

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and potential for low-cost manufacturing. rsc.org However, issues with long-term stability and defects at the interfaces between the perovskite absorber and the charge transport layers hinder their commercialization.

Molecules like this compound are excellent candidates for addressing these challenges. The phosphonic acid group acts as an effective anchoring agent to the metal oxide surfaces commonly used as charge transport layers, such as indium tin oxide (ITO), tin oxide (SnO2), or nickel oxide (NiOx). mdpi.comacs.org By forming a self-assembled monolayer (SAM) at this interface, the molecule can passivate surface defects, tune the energy level alignment, and improve the quality of the perovskite crystal growth. mdpi.comossila.com

The role of phosphonic acid-based SAMs in PSCs is multifaceted:

Defect Passivation: The phosphonic acid headgroup can interact with and passivate defects like oxygen vacancies on the metal oxide surface and undercoordinated lead ions at the perovskite interface. mdpi.commdpi.com This reduces non-radiative recombination, a major source of efficiency loss. mdpi.com

Energy Level Alignment: The molecular dipole of the SAM can modify the work function of the electrode, leading to a more favorable energy level alignment between the transport layer and the perovskite. acs.org This facilitates more efficient charge extraction and can increase the open-circuit voltage (Voc) of the device. acs.orgrsc.org

Improved Crystallization: A uniform SAM can provide a better template for the crystallization of the perovskite film, leading to larger grain sizes and fewer grain boundary defects. ossila.com

Enhanced Stability: The PEG chain component can contribute to stability by passivating surface defects and potentially acting as a barrier to moisture, a key degradation factor for perovskite materials. mdpi.commdpi.comsemanticscholar.org

Research incorporating various phosphonic acid-based molecules as SAMs has demonstrated significant improvements in PSC performance and longevity. While studies may not use the exact this compound molecule, the principles established provide a strong basis for its potential effectiveness.

| Modification Strategy | Device Parameter | Observed Effect | Reference |

| Mixed phosphonic/carboxylic acid SAM on SnO2 | Power Conversion Efficiency (PCE) | Increased from 22.72% to 24.69% | mdpi.com |

| Mixed phosphonic/carboxylic acid SAM on SnO2 | Open-Circuit Voltage (Voc) | Increased from 1.12 V to 1.16 V | mdpi.com |

| Mixed phosphonic/carboxylic acid SAM on SnO2 | Short-Circuit Current (Jsc) | Increased from 24.37 mA/cm² to 25.54 mA/cm² | mdpi.com |

| Phosphonic acid-based SAM on NiOx | Power Conversion Efficiency (PCE) | Achieved up to 22.43% | mdpi.com |

| Phosphonic acid SAM on ITO | Power Conversion Efficiency (PCE) | Achieved 24.5% with high stability | bham.ac.uk |

| Phosphonic acid-functionalized fullerene | Stability | Retained 95.5% of initial efficiency after 3200 hours | perovskite-info.com |

Applications in Biomedical Research and Bio Interface Engineering

Bioconjugation and Bio-Interface Design

The structure of m-PEG6-(CH2)8-phosphonic acid makes it a versatile tool for bioconjugation and the design of sophisticated bio-interfaces. axispharm.com The m-PEG6 portion of the molecule, a chain of six ethylene (B1197577) glycol units, is known for its ability to enhance water solubility and biocompatibility, while the phosphonic acid group provides a strong anchor to various substrates. axispharm.comaxispharm.com The octamethylene spacer offers flexibility and reduces steric hindrance between the surface and the conjugated biomolecule. axispharm.com

Covalent Grafting to Biomolecules (Proteins, Peptides, Nucleic Acids)

While the primary role of the phosphonic acid group is surface anchoring, the methoxy-terminated PEG chain can be chemically modified to introduce reactive functional groups for covalent attachment to biomolecules. PEG linkers are widely used in bioconjugation to connect molecules of interest. dcchemicals.com The process of PEGylation, or the covalent attachment of PEG chains to proteins, peptides, or nucleic acids, is a well-established strategy to improve the therapeutic properties of these biomolecules. This modification can enhance solubility, stability, and circulation half-life, and reduce immunogenicity. researchgate.net Although this compound itself is not directly reactive towards biomolecules, it serves as a platform that can be functionalized for such applications.

Engineering Biocompatible Surfaces for Reduced Non-Specific Interactions

A significant challenge in the development of biomedical devices and diagnostic platforms is the prevention of non-specific protein adsorption, also known as biofouling. mdpi.com Surfaces modified with polyethylene (B3416737) glycol (PEG) are highly effective at resisting protein adsorption. mdpi.comnih.gov The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that sterically hinders the approach and adhesion of proteins. nih.gov

The this compound molecule is particularly well-suited for creating such biocompatible surfaces. The phosphonic acid group forms strong, stable bonds with a variety of metal oxide surfaces, including titanium, aluminum, and zirconium, which are common materials in biomedical implants and sensors. axispharm.com Once anchored, the PEG chains extend into the aqueous environment, forming a dense, protein-repellent layer. axispharm.comnih.gov This property is crucial for improving the performance and longevity of medical implants, biosensors, and microfluidic devices by minimizing unwanted biological interactions. mdpi.comnih.gov Research has demonstrated that the length of the PEG chain can influence the effectiveness of reducing non-specific protein adsorption, with longer chains generally providing better shielding. mdpi.com

Development of Peptide-Based Self-Assembled Monolayers for Cell-Material Interfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate and provide a powerful method for controlling surface chemistry at the nanoscale. nih.govsigmaaldrich.com By incorporating bioactive molecules like peptides into SAMs, researchers can create surfaces that mimic the natural extracellular matrix (ECM) and influence cell behavior, such as adhesion, proliferation, and differentiation. nih.govrsc.org

The compound this compound can be used to create mixed SAMs in conjunction with peptide-functionalized molecules. In this approach, the this compound acts as a "spacer" molecule that resists non-specific cell adhesion, while the peptide-functionalized molecules present specific binding sites for cell surface receptors. princeton.edu This allows for precise control over cell-material interactions, which is essential for applications in tissue engineering and regenerative medicine. The phosphonic acid group ensures stable anchoring of the monolayer to the substrate, a critical factor for the long-term performance of these engineered surfaces. axispharm.comprinceton.edu

Research in Targeted Drug Delivery System Components

The properties of this compound also make it a valuable component in the research and development of targeted drug delivery systems. The ability to modify both the solubility of therapeutic agents and direct them to specific sites in the body is a central goal in modern pharmacology.

Enhancing Solubility and Stability of Investigational Therapeutic Agents

Many promising therapeutic agents suffer from poor water solubility, which limits their bioavailability and clinical potential. researchgate.net PEGylation is a widely adopted strategy to overcome this limitation. researchgate.net The hydrophilic PEG chain of this compound can significantly increase the aqueous solubility of hydrophobic drugs when conjugated to them. broadpharm.com

Furthermore, the PEG chain can provide a protective hydrophilic shell around the drug molecule, enhancing its stability in biological fluids and protecting it from enzymatic degradation. This leads to a longer circulation half-life and sustained therapeutic effect. While this compound itself is primarily a linker and surface modifier, its core components are representative of the structures used to improve the physicochemical properties of investigational drugs. axispharm.com

Table 1: Properties and Functions of this compound Components

| Component | Chemical Structure | Primary Function in Biomedical Applications |

| m-PEG6 | Methoxy-terminated hexa(ethylene glycol) | Enhances water solubility, increases biocompatibility, reduces non-specific protein binding. axispharm.com |

| (CH2)8 Spacer | Octamethylene chain | Provides a flexible linker, creates distance between the PEG chain and the phosphonic acid group for effective surface coverage. axispharm.com |

| Phosphonic Acid | -PO(OH)2 | Forms strong, stable bonds with metal oxide surfaces (e.g., titanium, aluminum, zirconium). axispharm.com |

Facilitating Pre-clinical Targeted Agent Delivery to Specific Tissues or Cells

Beyond improving solubility and stability, PEG-based linkers are integral to active drug targeting strategies. In pre-clinical research, this compound can be incorporated into drug delivery systems, such as nanoparticles or peptide-drug conjugates, to facilitate targeting. axispharm.com

The phosphonic acid group can be used to anchor the drug delivery system to inorganic nanoparticles or implantable devices. axispharm.com The PEG chain, in addition to its shielding properties, can be functionalized with targeting ligands such as antibodies, peptides, or small molecules. These ligands recognize and bind to specific receptors overexpressed on the surface of target cells, for example, cancer cells. This targeted approach aims to increase the concentration of the therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The use of such linkers is a key component in the design of next-generation therapeutics like peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs).

Table 2: Research Applications of this compound

| Application Area | Specific Use | Desired Outcome |

| Bio-Interface Engineering | Surface modification of biomedical implants (e.g., titanium). | Creation of a biocompatible, protein-repellent surface to prevent biofouling and improve device integration. axispharm.commdpi.com |

| Biosensors | Coating of sensor surfaces. | Reduction of non-specific binding to improve signal-to-noise ratio and sensor accuracy. mdpi.com |

| Drug Delivery Research | Component of nanoparticle-based drug carriers. | Anchoring to nanoparticle core, providing a hydrophilic shell for stability, and a point of attachment for targeting ligands. axispharm.com |

| Tissue Engineering | Formation of mixed self-assembled monolayers with bioactive peptides. | Creation of surfaces that promote specific cell adhesion and guide tissue formation. nih.govrsc.orgprinceton.edu |

Applications in Molecular Imaging and Diagnostics

The unique structure of this compound makes it a valuable tool in the development of advanced imaging agents. Its phosphonic acid group provides a strong anchor to metal oxide surfaces, while the polyethylene glycol (PEG) chain enhances solubility and biocompatibility. axispharm.com

Chelating Metal Ions for Contrast Agent Development in Research Models (e.g., MRI, PET)

The phosphonate (B1237965) functional group (-PO3H2) within this compound has a strong affinity for chelating metal ions. axispharm.com This property is leveraged in the development of contrast agents for medical imaging modalities like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). axispharm.com In MRI, paramagnetic metal ions, most commonly gadolinium(III), are used to enhance the signal of water protons in their vicinity, thereby improving image contrast. nih.govudshealth.com For these agents to be used safely, the toxic metal ions must be tightly bound to a chelating ligand. udshealth.com The phosphonic acid moiety can form stable bonds with a variety of metal ions, including those used in MRI and PET, making it a suitable component for creating these imaging agents. axispharm.comuni-regensburg.de The PEG linker component of the molecule serves to improve the water solubility and biocompatibility of the resulting metal complex. axispharm.com

Similarly, in PET imaging, a positron-emitting radioisotope is attached to a targeting molecule. The ability of the phosphonate group to chelate radiometals is crucial in the design of PET tracers.

Integration into Bioorthogonal Click Chemistry Strategies for Improved Imaging Specificity (e.g., "Click-to-Clear" concepts)

Bioorthogonal click chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The "click-to-clear" strategy is an application of this chemistry designed to improve the target-to-background ratio in molecular imaging. researchgate.net This approach involves administering a radiolabeled imaging agent that binds to its target, followed by a "clearing agent" that reacts with any unbound imaging agent in the bloodstream, facilitating its rapid elimination from the body. researchgate.netmdpi.com

While direct evidence of this compound in "click-to-clear" systems is not prevalent in the reviewed literature, the principles of its components are relevant. The PEG chain is known to enhance the in vivo circulation time of molecules, a key feature for the initial targeting phase. The functional groups, which could be modified to include click chemistry handles like azides or alkynes, would allow for its participation in such bioorthogonal reactions. For instance, Staudinger ligation, a type of click reaction, has been used to cleave a radiolabel from an antibody-based imaging agent, thereby reducing background radioactivity and enhancing tumor visualization. researchgate.netmdpi.com The modular nature of molecules like this compound makes them adaptable for such advanced imaging strategies.

PROTAC (Proteolysis-Targeting Chimera) Linker Research

PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. medchemexpress.comfrontiersin.org These bifunctional molecules consist of two active domains connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. frontiersin.org

Design and Synthesis of this compound as a PROTAC Linker

The linker plays a critical role in a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. frontiersin.org this compound and its derivatives are utilized as PEG-based PROTAC linkers. medchemexpress.comtargetmol.comimmunomart.com The PEG portion of the linker enhances the molecule's water solubility and pharmacokinetic properties. axispharm.com The octamethylene ((CH2)8) spacer provides flexibility and spatial orientation, which is crucial for the effective formation of the ternary complex. axispharm.com The phosphonic acid group can serve as a synthetic handle for conjugation to either the target protein ligand or the E3 ligase ligand. axispharm.com The ethyl ester form, this compound ethyl ester, is also used in the synthesis of PROTACs. chemsrc.combroadpharm.com

Role in E3 Ubiquitin Ligase and Target Protein Conjugation Strategies

The primary function of a PROTAC linker is to covalently connect the ligand for the target protein to the ligand for an E3 ubiquitin ligase. medchemexpress.comchemsrc.com The formation of this ternary complex (target protein-PROTAC-E3 ligase) is the key step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. frontiersin.org The chemical properties of the this compound linker, such as its length, flexibility, and hydrophilicity, are critical determinants of the stability and efficiency of this complex. The PEG chain can help to mitigate potential steric hindrance between the two large protein binding partners, allowing for a productive interaction that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.

Antibody-Drug Conjugate (ADC) Linker Development

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker in an ADC is a critical component that connects the antibody to the drug payload. An ideal linker is stable in circulation but allows for the release of the active drug at the target site.

Advanced Research Methodologies and Characterization Techniques

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of Synthesized Compounds

The successful synthesis of m-PEG6-(CH2)8-phosphonic acid must be verified through rigorous analytical chemistry. Spectroscopic and spectrometric methods are indispensable for confirming that the correct molecular structure has been formed and for assessing the purity of the final product.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both ¹H NMR and ³¹P NMR are critical.

¹H NMR provides detailed information about the hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals corresponding to the different chemical environments of the protons: the terminal methoxy (B1213986) (CH₃O-) group, the repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-), and the octyl alkyl chain (-(CH₂)₈-). The integration of the signal areas allows for the quantitative verification of the ratio of these structural components, confirming the length of both the PEG chain and the alkyl spacer.

³¹P NMR is used specifically to detect the phosphorus atom in the phosphonic acid headgroup. This results in a single, characteristic signal whose chemical shift confirms the presence and chemical environment of the phosphonic acid moiety. In some cases, ³¹P solid-state NMR can be used to study the interaction of the phosphonic acid with surfaces, helping to differentiate between unreacted acid and acid that has formed bonds with a metal oxide substrate. researchgate.net

Table 1: Expected ¹H and ³¹P NMR Chemical Shifts for this compound This interactive table provides hypothetical NMR data based on the known structure of the compound.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ) ppm | Signal Multiplicity | Integration (Relative) |

|---|---|---|---|---|

| ¹H | CH₃-O- | ~3.38 | Singlet | 3H |

| ¹H | -O-CH₂-CH₂-O- | ~3.64 | Multiplet | 24H |

| ¹H | -CH₂- (Alkyl Chain) | ~1.20 - 1.80 | Multiplet | 16H |

| ³¹P | -P(O)(OH)₂ | ~25 - 35 | Singlet | 1P |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compound, providing a powerful check on its identity and purity. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is the preferred method. ESI-MS can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high resolving power of HRMS provides a very precise mass measurement, which can be used to confirm the elemental formula (C₁₉H₄₁O₉P) with a high degree of confidence.

Table 2: Mass Spectrometry Data for this compound This interactive table details the calculated molecular mass and expected mass spectrometry results.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₄₁O₉P |

| Monoisotopic Mass (Calculated) | 456.2539 g/mol |

| Expected m/z for [M+H]⁺ | 457.2612 |

| Expected m/z for [M-H]⁻ | 455.2466 |

Techniques for Analyzing Surface Grafting and Monolayer Formation

The primary application of this compound is to modify surfaces by forming self-assembled monolayers (SAMs). ethz.ch The phosphonic acid group has a high affinity for various metal oxides, forming stable, covalently-bound layers. researchgate.netaxispharm.com A suite of surface-sensitive techniques is used to confirm the successful grafting and to characterize the resulting monolayer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical states of atoms on a surface. ethz.chnih.gov After immersing a substrate (e.g., titanium oxide, silicon oxide) in a solution of this compound, XPS analysis can confirm the presence of the monolayer. researchgate.netresearchgate.net

Survey scans will show the appearance of signals for phosphorus (P 2p), alongside an increase in the carbon (C 1s) and oxygen (O 1s) signals relative to the underlying substrate signals. High-resolution XPS scans of these elements provide chemical state information. For instance, a high-resolution P 2p spectrum can confirm the formation of metal-oxygen-phosphorus (e.g., Ti-O-P) bonds, which is direct evidence of covalent grafting. researchgate.net

Table 3: Typical XPS Binding Energies for a Monolayer on a Metal Oxide Surface This interactive table shows representative XPS data confirming surface modification.

| Core Level | Binding Energy (eV) | Interpretation |

|---|---|---|

| P 2p | ~133 - 134 | Confirms presence of phosphonate (B1237965) from the monolayer. researchgate.net |

| C 1s | ~285.0 (C-C/C-H), ~286.5 (C-O) | Confirms presence of alkyl and PEG chains. researchgate.net |

| O 1s | ~531 (Substrate), ~532.5 (P-O/C-O) | Differentiates between substrate oxygen and monolayer oxygen. |

| Substrate (e.g., Ti 2p) | Varies (e.g., ~459 for TiO₂) | Signal attenuation indicates it is covered by the monolayer. |

Atomic Force Microscopy (AFM) for Surface Morphology and Thickness

Atomic Force Microscopy (AFM) is used to image the surface topography at the nanometer scale. nih.govresearchgate.net For a well-formed SAM of this compound, AFM images would reveal a smooth and uniform surface, indicating a densely packed and ordered molecular layer. researchgate.net A low Root Mean Square (RMS) roughness value is characteristic of a high-quality monolayer.

AFM can also be used to measure the thickness of the grafted layer. This is often done by intentionally "scratching" away a portion of the monolayer with the AFM tip and then imaging the height difference between the intact monolayer and the exposed substrate. This measured thickness can then be compared with the theoretical extended length of the this compound molecule.

Table 4: Typical AFM Characterization Data for a SAM This interactive table presents common measurements obtained from AFM analysis.

| Parameter | Typical Value | Significance |

|---|---|---|

| RMS Roughness (on monolayer) | < 0.5 nm | Indicates a smooth, homogeneous, and well-ordered film. researchgate.net |

| Monolayer Thickness | ~2 - 4 nm | Corresponds to the height of the grafted molecular layer. |

Contact Angle Measurements for Surface Hydrophilicity Assessment

Contact angle goniometry is a simple yet powerful technique to assess changes in surface energy, specifically the hydrophilicity or hydrophobicity. The m-PEG6 component of the molecule is known to be hydrophilic and to resist non-specific protein adsorption. axispharm.comresearchgate.net

When a substrate is successfully coated with a monolayer of this compound, the surface should become more hydrophilic. This is observed as a significant decrease in the static water contact angle compared to the bare or unmodified substrate. For many PEG-ylated surfaces, water contact angles are typically found to be in the range of 30° to 40°, indicating a hydrophilic surface. researchgate.net

Table 5: Representative Water Contact Angle Measurements This interactive table illustrates the effect of surface modification on hydrophilicity.

| Surface | Typical Static Water Contact Angle (°) | Indication |

|---|---|---|

| Bare Titanium Oxide (TiO₂) | 60° - 80° | Moderately hydrophilic/hydrophobic |

| TiO₂ + this compound | 30° - 40° | Increased hydrophilicity due to PEG layer. researchgate.net |

Evaluation of Binding Affinity and Interaction Kinetics

The interaction of this compound with various substrates, particularly metal oxide surfaces, is a critical aspect of its function in surface modification applications. Understanding the thermodynamics and kinetics of this binding process is essential for optimizing its performance in fields like biomaterials, nanotechnology, and drug delivery. uantwerpen.beaxispharm.com Advanced analytical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable tools for these evaluations. rsc.orgmdpi.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event. mdpi.com By titrating a solution of the ligand, in this case, this compound, into a sample cell containing the substrate (e.g., metal oxide nanoparticles), ITC can determine the thermodynamic parameters of the interaction in a single experiment. rsc.org These parameters include the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the reaction. rsc.org

Research on the interaction of phosphonic acids with metal oxide surfaces, such as titanium dioxide (TiO2) or cadmium selenide (B1212193) (CdSe) quantum dots, provides a framework for understanding the binding of this compound. uantwerpen.beopenrepository.comresearchgate.net Studies involving similar long-chain alkylphosphonic acids and PEGylated phosphonic acids reveal that the binding is often an exothermic process, as indicated by a negative enthalpy change (ΔH). openrepository.comacs.org This suggests that the formation of bonds between the phosphonic acid headgroup and the metal oxide surface is energetically favorable.

In a representative study analyzing the ligand exchange between dodecyl phosphonic acid (a molecule with a similar alkyl chain length but without the PEG moiety) and oleate-capped CdSe quantum dots, ITC was used to quantify the thermodynamic driving forces. openrepository.com The data revealed both exothermic and endothermic components to the interaction, suggesting a complex binding process that may involve initial ligand displacement followed by surface reorganization. openrepository.com

The table below summarizes typical thermodynamic parameters obtained from ITC studies of phosphonic acid derivatives binding to nanoparticle surfaces. While this data is for analogous compounds, it provides insight into the expected values for this compound interactions.

| Parameter | Representative Value | Significance |

| Binding Affinity (Ka) | 10^4 - 10^6 M^-1 | Indicates a strong binding interaction. |

| Enthalpy Change (ΔH) | -10 to -40 kJ/mol | The negative value signifies an exothermic and enthalpically driven reaction. |

| Entropy Change (ΔS) | Variable (can be negative) | A negative entropy change suggests a more ordered system upon binding, as the molecule loses translational and rotational freedom. |

| Stoichiometry (n) | Dependent on substrate | Represents the ratio of ligand to binding sites on the substrate surface. |

The data in this table is illustrative and compiled from studies on analogous phosphonic acid systems. Specific values for this compound may vary depending on the substrate and experimental conditions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor binding events on a sensor surface. Current time information in Calicut, IN. It is particularly well-suited for studying the kinetics of adsorption and desorption, providing data on the association rate constant (ka) and the dissociation rate constant (kd). Current time information in Calicut, IN. From these constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka).

In a typical SPR experiment to characterize this compound, a metal oxide thin film (e.g., aluminum oxide or titanium dioxide) would be deposited onto an SPR sensor chip. mdpi.com A solution of the phosphonic acid derivative is then flowed over the sensor surface, and the change in the refractive index at the surface, which corresponds to the binding of the molecules, is monitored over time. Current time information in Calicut, IN.

Studies on the adsorption kinetics of alkylphosphonic acids on aluminum oxide surfaces have shown that the self-assembly process is rapid, often reaching a plateau within minutes. mdpi.com This indicates a high affinity and a fast association rate for the phosphonic acid headgroup with the metal oxide. The stability of the resulting self-assembled monolayer (SAM) can also be assessed by flowing a buffer solution over the surface and monitoring the dissociation rate. Phosphonate-based SAMs are known for their high stability compared to other anchoring groups like thiols or silanes. rsc.org

The PEG component of this compound plays a crucial role in reducing non-specific binding of other molecules to the surface once the monolayer is formed, a property that can also be quantified using SPR by challenging the functionalized surface with proteins or other biomolecules. researchgate.net

The following table presents typical kinetic parameters for the interaction of phosphonic acids with metal oxide surfaces, derived from SPR analysis of similar compounds.

| Parameter | Representative Value Range | Significance |

| Association Rate (ka) | 10^3 - 10^5 M^-1s^-1 | Describes the rate at which the molecule binds to the surface. |

| Dissociation Rate (kd) | 10^-4 - 10^-2 s^-1 | Describes the rate at which the molecule detaches from the surface; a lower value indicates higher stability. |

| Equilibrium Dissociation Constant (KD) | 10^-6 - 10^-8 M | Represents the concentration of analyte at which half the binding sites are occupied at equilibrium; a lower value signifies higher affinity. |

The data in this table is illustrative and based on findings for analogous phosphonic acid systems. The exact kinetic parameters for this compound will depend on factors such as the specific substrate, temperature, and solvent used.

Emerging Research Directions and Future Perspectives

Exploration of Novel Applications in Interfacial Science

The primary role of m-PEG6-(CH2)8-phosphonic acid lies in its capacity as a surface modifier. The phosphonic acid group exhibits a strong affinity for and forms robust bonds with a variety of metal oxide surfaces, including titanium, aluminum, and zirconium. This strong interaction makes it an effective agent for surface modification, stabilization, and functionalization.

Emerging research is leveraging these properties for a variety of novel applications:

Biomaterials and Medical Implants: The ability to create biocompatible and protein-repellent surfaces is crucial for medical implants. By forming self-assembled monolayers (SAMs) on implant surfaces, this compound can prevent adverse immune responses and improve the long-term performance of these devices. Peptide-based SAMs, in general, are gaining traction for creating complex nanoarchitectures on surfaces.

Nanotechnology: In the realm of nanotechnology, this compound is used to stabilize nanoparticles, preventing their aggregation and improving their dispersibility in aqueous environments. This is critical for applications in drug delivery, diagnostics, and imaging.

Solid-State Batteries: Phosphonate-functionalized PEGs have shown promise in improving the performance of solid-state lithium metal batteries. They can modify the surface of ceramic electrolytes, leading to better interfacial contact, enhanced cyclability, and higher ionic conductivity.

Biosensors: The antifouling properties imparted by the PEG chain are highly desirable in the development of sensitive and reliable biosensors. By minimizing non-specific adsorption, the signal-to-noise ratio of the sensor can be significantly improved.

Development of Responsive and Smart Materials Utilizing the Compound

The adaptable nature of the this compound molecule opens up possibilities for the creation of responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules.

While direct research on this compound in smart materials is still emerging, the foundational components of the molecule suggest several potential avenues:

Stimuli-Responsive Surfaces: The conformation of the PEG chain can be sensitive to changes in its environment. This could be exploited to create surfaces that alter their wettability or adhesive properties in response to specific triggers.

Targeted Drug Delivery: The PEG linker is a common component in advanced drug delivery systems like peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). While this compound itself is primarily a surface-anchoring agent, its structural motifs are integral to these sophisticated therapeutic platforms. The linker in such systems is often designed to be cleaved under specific physiological conditions, releasing the drug at the target site.

Computational Modeling and Simulation of Compound Interactions

Computational modeling and simulation are becoming increasingly vital tools for understanding the behavior of molecules at the atomic level. For this compound, these techniques can provide insights that are difficult to obtain through experimental methods alone.

Key areas of computational investigation include:

Self-Assembled Monolayer (SAM) Formation: Simulations can model the process of SAM formation on different metal oxide surfaces. This can help in understanding how factors like solvent, temperature, and surface topography affect the density, ordering, and orientation of the tethered molecules.

Interactions with Biomolecules: Molecular dynamics simulations can be used to study the interactions between a surface modified with this compound and various biomolecules, such as proteins and peptides. This can aid in optimizing the antifouling properties of the surface.

Conformational Dynamics: The flexibility of the octamethylene spacer and the PEG chain is crucial to the molecule's function. Computational models can explore the conformational landscape of the molecule, both in solution and when anchored to a surface, providing a deeper understanding of its behavior.

Degradation Pathways: Models can help predict the degradation of materials incorporating this compound. For instance, understanding the degradation of polyethylene (B3416737) glycol (PEG) can be crucial for the stability of pharmaceutical formulations.

Challenges and Opportunities in Scalable Synthesis for Research Demands

While this compound and similar PEGylated compounds are commercially available for research purposes, challenges remain in their scalable and cost-effective synthesis. The synthesis of such heterobifunctional linkers often involves multiple steps, requiring careful purification at each stage.

Current Synthesis Landscape:

Several chemical suppliers offer this compound and its derivatives, indicating that established synthetic routes exist.

The synthesis of complex peptides and PEGylated molecules can be challenging due to potential aggregation and solubility issues, which can complicate purification and yield determination.

Companies specializing in PEG derivatives offer custom synthesis services, highlighting the demand for tailored PEG linkers for specific research and development needs.

Opportunities for Advancement:

Process Optimization: There is an ongoing need to develop more efficient and robust synthetic methodologies to increase yields and reduce the cost of production. This includes optimizing reaction conditions and purification techniques.

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, using less hazardous reagents and solvents, is a significant area of opportunity.

Modular Synthesis: The ability to create a library of similar compounds with varying PEG chain lengths or different functional groups in a modular fashion would greatly accelerate research in this area.

The continued development of scalable synthesis methods

Q & A

Q. What are the optimal synthetic routes for preparing m-PEG6-(CH2)8-phosphonic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves functionalizing a PEG backbone with a phosphonic acid group. A common method is the McKenna procedure, which uses bromotrimethylsilane (TMSBr) to dealkylate dialkyl phosphonates, followed by methanolysis to yield the phosphonic acid . Key parameters include:

- Temperature : Reactions are often conducted at room temperature to avoid side reactions.

- Solvent : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of intermediates.

- Purification : Dialysis or size-exclusion chromatography removes unreacted PEG precursors.

A comparative study of acidic hydrolysis (HCl) vs. TMSBr-mediated dealkylation showed the latter achieves >95% purity, while HCl methods may require additional ion-exchange steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Validation requires multi-modal characterization:

- NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR confirm PEG backbone integrity and phosphonic acid group presence. For example, the phosphonic acid proton resonates at δ 5–6 ppm in D2O .

- Mass Spectrometry (MS) : MALDI-TOF or LC-MS detects molecular weight (expected ~700–800 Da for this compound) and identifies impurities like residual PEG .

- Elemental Analysis : Quantifies phosphorus content (theoretical ~4.2% for C20H43O10P) to verify stoichiometry .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous buffers during drug delivery studies?

Phosphonic acids are prone to hydrolysis under alkaline conditions. To enhance stability:

- pH Control : Maintain buffers at pH ≤ 6.0 to slow hydrolysis kinetics .

- Chelation : Add divalent cations (e.g., Ca<sup>2+</sup>) to form stable coordination complexes with the phosphonic acid group .

- Lyophilization : Store the compound in lyophilized form and reconstitute in deionized water immediately before use .

A 2024 study demonstrated that lyophilized this compound retained >90% stability after 30 days at −20°C .

Q. How does this compound enhance nanoparticle functionalization compared to carboxylated PEGs?

Phosphonic acid groups exhibit stronger binding to metal oxide surfaces (e.g., TiO2, Fe3O4) via bidentate or tridentate coordination, improving colloidal stability in physiological environments . For example:

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

Impurities like unreacted PEG or phosphorylated byproducts complicate analysis due to similar hydrophilicity. Solutions include:

- Ion-Pair Chromatography : Pairing tetrabutylammonium salts with reverse-phase columns enhances separation of phosphonic acid derivatives .

- <sup>31</sup>P NMR with Spectral Deconvolution : Detects impurities at <0.5% levels by integrating distinct phosphorus signals .

- ICP-MS for Phosphorus Quantification : Ensures batch-to-batch consistency (RSD < 2%) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the cytotoxicity of this compound in cell culture. How should researchers design experiments to clarify this?

Discrepancies may arise from residual TMSBr (toxic) in poorly purified batches. To resolve:

- Purity Validation : Use LC-MS to confirm absence of TMSBr (detection limit: 10 ppb) .

- Dose-Response Studies : Test cytotoxicity across a range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) using MTT assays.

- Control Experiments : Compare cytotoxicity of this compound with PEG-only controls to isolate phosphonic acid effects .

Methodological Best Practices

Q. How should researchers optimize conjugation of this compound to proteins or peptides?

- Activation : Use carbodiimide (EDC)/N-hydroxysuccinimide (NHS) chemistry to activate the phosphonic acid group at pH 5.0–6.0.

- Molar Ratio : A 10:1 (PEG:protein) ratio minimizes crosslinking while ensuring ~80% conjugation efficiency .

- Purification : Size-exclusion chromatography removes unreacted PEG without denaturing the protein .

Tables of Key Data

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| McKenna (TMSBr) | 85 | 95 | High purity, minimal side products |

| Acidic Hydrolysis (HCl) | 78 | 88 | Lower cost, scalable |

| Enzymatic Dealkylation | 65 | 92 | Eco-friendly, mild conditions |

Q. Table 2: Analytical Techniques for Impurity Detection

| Technique | Detection Limit | Target Impurity |

|---|---|---|

| LC-MS (ESI+) | 0.1% | Unreacted PEG |

| <sup>31</sup>P NMR | 0.5% | Phosphorylated byproducts |

| ICP-MS | 1 ppb | Residual metal ions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.